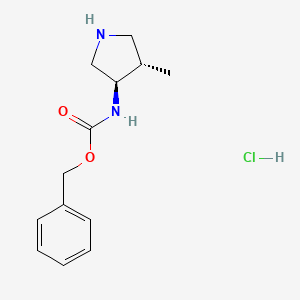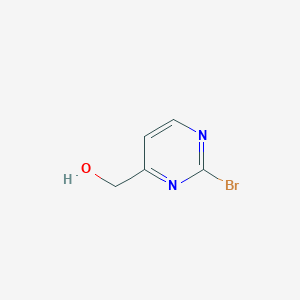
2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol is an organic compound that features a phenol group and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol typically involves the reaction of 2-(1-aminoethyl)phenol with a triazole derivative under specific conditions. One common method includes the use of benzoyl isothiocyanate to prepare a thiourea derivative, which is then reacted with the triazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenol and triazole derivatives.
Aplicaciones Científicas De Investigación
2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various biological molecules, while the triazole ring can participate in coordination with metal ions. These interactions can affect enzyme activity and protein function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Aminoethyl)phenol: Shares the phenol and aminoethyl groups but lacks the triazole ring.
4-(1-Aminoethyl)phenol: Similar structure but with the aminoethyl group in a different position.
Uniqueness
2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol is unique due to the presence of both the phenol group and the triazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H12N4O |
|---|---|
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
2-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C10H12N4O/c1-6(11)9-12-10(14-13-9)7-4-2-3-5-8(7)15/h2-6,15H,11H2,1H3,(H,12,13,14) |
Clave InChI |
RXQSCZPBTOSKDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=NN1)C2=CC=CC=C2O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780420.png)

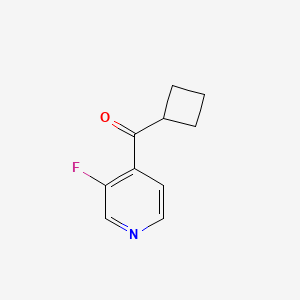
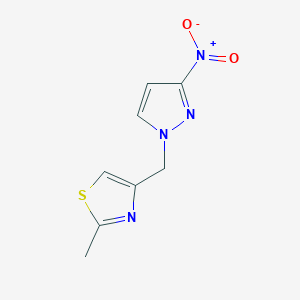

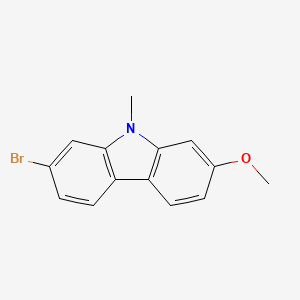
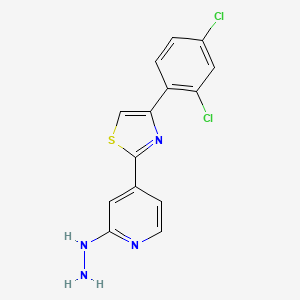
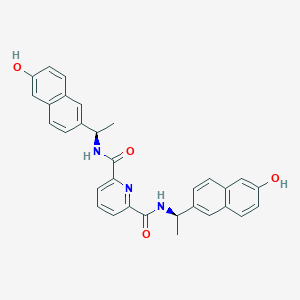

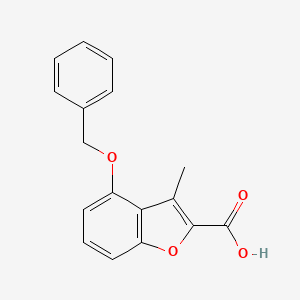
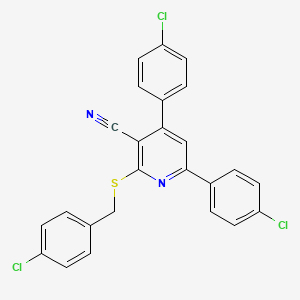
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B11780497.png)
